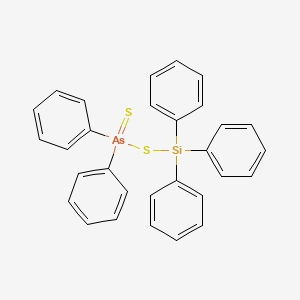
Triphenylsilyl diphenylarsinodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylsilyl diphenylarsinodithioate is an organosilicon compound that features both silicon and arsenic atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Ph3SiCl+Ph2As(SH)2→Ph3SiAs(SPh)2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.
Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.
Aplicaciones Científicas De Investigación
Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilyl chloride: A precursor in the synthesis of triphenylsilyl diphenylarsinodithioate.
Diphenylarsinodithioic acid: Another precursor used in the synthesis.
Triphenylsilane: A related compound with similar silicon chemistry but lacking the arsenic component.
Uniqueness
This compound is unique due to the presence of both silicon and arsenic atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Additionally, the combination of silicon and arsenic imparts unique properties that can be exploited in various applications, from materials science to pharmaceuticals.
Propiedades
Número CAS |
89901-37-1 |
|---|---|
Fórmula molecular |
C30H25AsS2Si |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
LXPPHIMMJALRET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
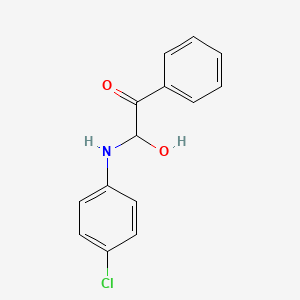
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
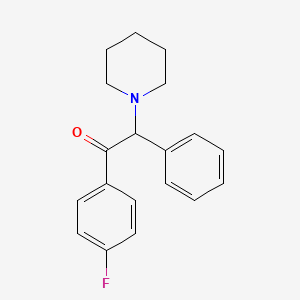
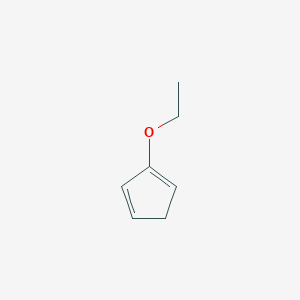
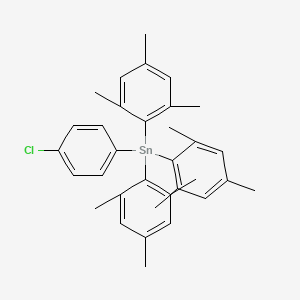
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
